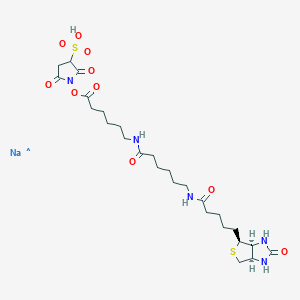

Sulfo-nhs-LC-LC-biotin

描述

属性

InChI |

InChI=1S/C26H41N5O10S2.Na/c32-20(27-14-8-2-4-12-23(35)41-31-22(34)15-19(25(31)36)43(38,39)40)10-3-1-7-13-28-21(33)11-6-5-9-18-24-17(16-42-18)29-26(37)30-24;/h17-19,24H,1-16H2,(H,27,32)(H,28,33)(H2,29,30,37)(H,38,39,40);/t17-,18-,19?,24-;/m0./s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNPTJCDHAXLGI-BJPAGVOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)NC(=O)N2.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41N5NaO10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194041-66-2 | |

| Record name | Sulfo-NHS-LC-LC-Biotin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194041-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to Sulfo-NHS-LC-LC-Biotin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-NHS-LC-LC-biotin, a long-chain, amine-reactive biotinylation reagent. It is designed to furnish researchers, scientists, and drug development professionals with the essential technical information and protocols required for the successful application of this versatile molecule in their work.

Introduction

This compound (Sulfosuccinimidyl-6-(biotinamido)-6-hexanamido hexanoate) is a chemical probe used to covalently attach a biotin (B1667282) label to proteins and other molecules containing primary amines.[1] Its key features include a water-soluble sulfo-NHS ester group, a long spacer arm, and the biotin moiety, which exhibits an exceptionally high affinity for avidin (B1170675) and streptavidin.[1][2]

The water solubility of this reagent, conferred by the sulfonate group on the N-hydroxysuccinimide (NHS) ring, allows for biotinylation reactions to be conducted in aqueous solutions without the need for organic solvents like DMSO or DMF.[1][3][4] This characteristic is particularly advantageous for preserving the native conformation and activity of proteins. Furthermore, the negative charge of the sulfo-NHS group renders the molecule membrane-impermeable, making it an ideal tool for specifically labeling cell surface proteins.[3][5][6][7]

The extended spacer arm of the "LC-LC" (Long Chain-Long Chain) variant is a distinguishing feature, designed to minimize steric hindrance and provide greater accessibility for the biotin to bind to avidin or streptavidin, especially when the target amine is located in a sterically crowded environment.[8]

Chemical Properties and Specifications

A clear understanding of the physicochemical properties of this compound is crucial for its effective use. The table below summarizes its key quantitative data.

| Property | Value | Reference |

| Full Chemical Name | Sulfosuccinimidyl-6-(biotinamido)-6-hexanamido hexanoate | [1] |

| Molecular Weight | 556.59 g/mol (as Sulfo-NHS-LC-Biotin) | [9] |

| Spacer Arm Length | 30.5 Å | [10] |

| CAS Number | 194041-66-2 | [8] |

| Reactive Group | N-Hydroxysulfosuccinimide (sulfo-NHS) ester | [4][7] |

| Target Moiety | Primary amines (-NH₂) | [4][7] |

| Solubility | Water soluble | [3][4][11] |

| Cell Permeability | Impermeable | [3][6][7] |

| Cleavability | Non-cleavable | [6][7] |

Mechanism of Action

The biotinylation reaction with this compound is a straightforward and efficient process. The sulfo-NHS ester reacts with primary amines, such as the N-terminus of a polypeptide chain or the epsilon-amino group of lysine (B10760008) residues, to form a stable amide bond.[1][4][12] This reaction is most efficient at a pH range of 7 to 9.[4][11] During the reaction, the sulfo-N-hydroxysuccinimide group is released as a byproduct.

Figure 1: Reaction of this compound with a primary amine.

Applications in Research and Drug Development

The unique properties of this compound lend it to a wide array of applications:

-

Cell Surface Protein Labeling: Its water solubility and membrane impermeability make it the reagent of choice for specifically biotinylating proteins on the exterior of living cells.[3][7][13] This is invaluable for studying receptor-ligand interactions, protein trafficking, and the composition of the cell surface proteome.[2][3]

-

Antibody and Protein Biotinylation: Antibodies and other proteins can be efficiently labeled with biotin for use in a variety of immunoassays, including ELISA, Western blotting, and immunohistochemistry.[3][6][7] Biotinylated antibodies are also crucial for immobilization onto streptavidin-coated surfaces for purification or sensor-based assays.[6][7]

-

Drug Delivery Systems: The long spacer arm can be advantageous in drug delivery systems where a biotinylated component needs to interact with an avidin-based target without steric hindrance.

-

Proteomics: In conjunction with mass spectrometry, cell surface biotinylation can be used to identify and quantify cell surface proteins under different physiological conditions.

Experimental Protocols

The following are detailed protocols for the biotinylation of proteins in solution and on the cell surface. It is crucial to avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with the target molecule for reaction with the sulfo-NHS ester.[3][9]

Protein Biotinylation in Solution

This protocol is designed for labeling purified proteins in an amine-free buffer.

Materials:

-

This compound

-

Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Reaction buffer (e.g., Phosphate-Buffered Saline, PBS)

-

Desalting column or dialysis cassette for removal of excess biotin

-

Ultrapure water

Procedure:

-

Equilibrate Reagents: Remove the vial of this compound from -20°C storage and allow it to warm to room temperature before opening to prevent moisture condensation.[3][14]

-

Prepare Protein Sample: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[14][15] If the buffer contains primary amines, exchange it for PBS using dialysis or a desalting column.[3][14]

-

Calculate Reagent Amount: The optimal molar ratio of biotin reagent to protein depends on the protein and the desired degree of labeling. A common starting point is a 20- to 50-fold molar excess of biotin to protein.[3][14] For an antibody of 150,000 Da at 2 mg/mL, a 20-fold molar excess is a good starting point.[5][14]

-

Prepare Biotin Solution: Immediately before use, dissolve the required amount of this compound in ultrapure water to create a fresh 10 mM solution.[3][14] Do not prepare stock solutions for storage as the NHS-ester is susceptible to hydrolysis.[4][9]

-

Reaction Incubation: Add the calculated volume of the 10 mM biotin solution to the protein solution. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9][14]

-

Remove Excess Biotin: After incubation, remove non-reacted and hydrolyzed biotin reagent using a desalting column or by dialysis against PBS.[9] This step is critical for downstream applications where free biotin could interfere.

Cell Surface Biotinylation

This protocol is for labeling proteins on the surface of living cells in suspension or adherent cultures.

Materials:

-

This compound

-

Cells to be labeled

-

Ice-cold PBS, pH 8.0

-

Quenching buffer (PBS containing 100 mM glycine)

Procedure:

-

Cell Preparation: Wash the cells (either in suspension or adherent) three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[2][3][5]

-

Cell Resuspension: For cells in suspension, resuspend them in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10⁶ cells/mL.[2][3][5] For adherent cells, add the PBS directly to the culture plate.

-

Biotinylation Reaction: Add this compound to a final concentration of 2-5 mM.[3][5] This can be achieved by adding a pre-weighed amount or from a freshly prepared concentrated solution.

-

Incubation: Incubate the cells for 30 minutes at room temperature.[2][3][5] To minimize internalization of the biotinylated proteins, the incubation can be performed at 4°C.[2][3]

-

Quench Reaction: To stop the labeling reaction, wash the cells three times with the quenching buffer (PBS + 100 mM glycine).[3] The primary amines in glycine will react with and quench any excess this compound.

-

Final Wash: Wash the cells once more with ice-cold PBS to remove excess quenching buffer. The cells are now ready for lysis and subsequent analysis.

Figure 2: A typical experimental workflow for protein biotinylation.

Important Considerations

-

Moisture Sensitivity: this compound is sensitive to moisture.[3][9] It should be stored at -20°C with a desiccant and warmed to room temperature before opening.[3][5][9]

-

Hydrolysis: The sulfo-NHS ester is prone to hydrolysis in aqueous solutions. Therefore, solutions of the reagent should be prepared immediately before use and any unused portion discarded.[4][9]

-

Buffer Compatibility: Ensure that all buffers used during the labeling reaction are free of primary amines.[3][9]

-

Optimization: The degree of biotinylation can be controlled by adjusting the molar ratio of the biotin reagent to the target molecule.[3][14] It is often necessary to empirically determine the optimal ratio for a specific application to avoid compromising the biological activity of the protein.

Conclusion

This compound is a powerful and versatile tool for the biotinylation of proteins and other primary amine-containing molecules. Its water solubility, membrane impermeability, and long spacer arm make it particularly well-suited for a wide range of applications in biological research and drug development, from the specific labeling of cell surface proteins to the preparation of reagents for immunoassays and affinity purification. By following the detailed protocols and considering the key handling requirements outlined in this guide, researchers can effectively utilize this reagent to advance their scientific objectives.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. store.sangon.com [store.sangon.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Sulfo-NHS-LC-Biotin (8 rxn) | BroadPharm [broadpharm.com]

- 7. EZ-Link Sulfo-NHS-LC-Biotin | LabX.com [labx.com]

- 8. This compound I CAS#: 194041-66-2 I biotin reagent I InvivoChem [invivochem.com]

- 9. apexbt.com [apexbt.com]

- 10. cephamls.com [cephamls.com]

- 11. Sulfo-NHS-LC-Biotin | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]

- 12. researchgate.net [researchgate.net]

- 13. selectscience.net [selectscience.net]

- 14. apexbt.com [apexbt.com]

- 15. lsom.uthscsa.edu [lsom.uthscsa.edu]

An In-depth Technical Guide to Sulfo-NHS-LC-LC-Biotin: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for Sulfo-NHS-LC-LC-Biotin, a key reagent for targeted biotinylation. The information is intended to enable researchers, scientists, and drug development professionals to effectively utilize this versatile tool in their studies.

Core Chemical Properties

This compound (Sulfosuccinimidyl-6-(biotinamido)-6-hexanamidohexanoate) is a long-chain, amine-reactive biotinylation reagent. Its key features include a water-soluble sulfo-NHS ester, a long spacer arm, and a terminal biotin (B1667282) moiety.[1] The sulfonate group on the N-hydroxysuccinimide (NHS) ring renders the molecule water-soluble, allowing for biotinylation reactions in aqueous solutions without the need for organic solvents like DMSO or DMF.[2][3][4] This property is particularly advantageous for labeling cell surface proteins, as the charged nature of the reagent prevents it from permeating the cell membrane.[2][3]

The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amino groups (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[2][5][6] This reaction is most efficient in the pH range of 7 to 9.[2][6][7] It is crucial to avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with the target molecule for reaction with the NHS ester.[2][3][8]

A defining characteristic of this compound is its extended spacer arm, which is 30.5 Angstroms in length.[1][3][4] This long spacer arm helps to minimize steric hindrance when the biotinylated molecule interacts with avidin (B1170675) or streptavidin, which is particularly beneficial when targeting molecules within complex biological structures.[4] The biotin group itself is a small vitamin (244 Da) that exhibits a very high affinity for avidin and streptavidin proteins, forming the basis for subsequent detection or purification.[2][5][6]

Quantitative Data Summary

| Property | Value | References |

| Molecular Weight | 670.8 g/mol | [9] |

| Spacer Arm Length | 30.5 Å | [1][3][4] |

| Solubility | Soluble in water and other polar solutions | [2][3][10] |

| Reactivity | Reacts with primary amines at pH 7-9 | [2][6][10] |

| Storage | Store desiccated at -20°C | [2][8][11] |

| Stability | Moisture-sensitive; NHS-ester moiety readily hydrolyzes in aqueous solutions. Reagent should be dissolved immediately before use, and stock solutions should not be prepared for storage. | [2][3][8] |

Experimental Protocols

A. Protein Biotinylation in Solution

This protocol outlines the general steps for biotinylating proteins in a solution. The molar excess of the biotin reagent may need to be optimized depending on the protein concentration and desired degree of labeling.[3][5]

Materials:

-

Protein solution in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS) at pH 7.2-8.0.

-

This compound.

-

Ultrapure water.

-

Desalting column or dialysis unit for removal of excess biotin.

Methodology:

-

Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.[2][8]

-

Reagent Preparation: Immediately before use, bring the vial of this compound to room temperature to prevent moisture condensation.[2][8] Prepare a 10 mM solution of the biotin reagent by dissolving it in ultrapure water.[8] For example, dissolve 2.0 mg of the reagent in 300 µL of water.[8]

-

Biotinylation Reaction: Add the calculated volume of the 10 mM biotin reagent solution to the protein solution. A common starting point is a 20- to 50-fold molar excess of biotin to protein.[5]

-

Incubation: Incubate the reaction mixture. Incubation can be performed on ice for two hours or at room temperature for 30 minutes.[2][8] Longer incubation times are generally not harmful to the reaction itself but may affect protein stability.[5][8]

-

Removal of Excess Biotin: After incubation, remove non-reacted and hydrolyzed biotin reagent using a desalting column or dialysis.[2][8] This step is crucial to prevent interference in downstream applications.

B. Cell Surface Protein Biotinylation

This protocol is designed for labeling proteins on the surface of intact cells. The membrane-impermeable nature of this compound ensures that only extracellularly exposed primary amines are biotinylated.[2][3]

Materials:

-

Cell suspension or adherent cells.

-

Ice-cold Phosphate Buffered Saline (PBS), pH 8.0.

-

This compound.

-

Quenching buffer (e.g., PBS containing 100 mM glycine or Tris).[2]

Methodology:

-

Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media and proteins.[8] Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in PBS (pH 8.0).[2][8]

-

Reagent Addition: Add this compound to the cell suspension. A final concentration of 1-2 mM is typically effective.[2][8] This can be achieved by adding 1.0 mg of the reagent per mL of cell suspension.[8]

-

Incubation: Incubate the reaction mixture at room temperature for 30 minutes.[2][8] Performing the incubation at 4°C may reduce the internalization of the biotin reagent.[2][8]

-

Quenching: Quench the reaction and remove excess biotin reagent by washing the cells three times with a quenching buffer (e.g., PBS + 100 mM glycine).[2]

Visualizations

Biotinylation Reaction and Workflow

References

- 1. cephamls.com [cephamls.com]

- 2. store.sangon.com [store.sangon.com]

- 3. EZ-Link™ Sulfo-NHS-LC-Biotin, 100 mg - FAQs [thermofisher.com]

- 4. EZ-Link™ this compound - FAQs [thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. selectscience.net [selectscience.net]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. This compound | C26H41N5NaO10S2 | CID 131850569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Sulfo-NHS-LC-Biotin | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]

- 11. Sulfo-NHS-LC-Biotin, biotinylating reagent (CAS 127062-22-0) | Abcam [abcam.com]

An In-depth Technical Guide to Sulfo-NHS-LC-LC-Biotin: Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-NHS-LC-LC-Biotin, a key reagent for the biotinylation of proteins and other biomolecules. We will delve into its core mechanism of action, provide detailed experimental protocols, and present quantitative data in a clear, comparative format.

Core Mechanism of Action

This compound (Sulfosuccinimidyl-6-(biotinamido)-6-hexanamido hexanoate) is an amine-reactive biotinylation reagent that enables the simple and efficient labeling of antibodies, proteins, and any other primary amine-containing molecules.[1] The core of its functionality lies in the N-Hydroxysuccinimide (NHS) ester group.

The reaction proceeds via nucleophilic attack of a primary amine (e.g., the epsilon-amino group of a lysine (B10760008) residue or the N-terminal amine of a polypeptide chain) on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide.[2] This reaction is most efficient in a pH range of 7-9.[1][3]

The "Sulfo" prefix indicates the presence of a sulfonate group on the NHS ring. This imparts water solubility to the reagent, allowing for biotinylation reactions to be performed in aqueous buffers without the need for organic solvents like DMSO or DMF.[1][3][4][5] This property is particularly advantageous for labeling proteins that may be sensitive to organic solvents. Furthermore, the negative charge of the sulfonate group renders the molecule membrane-impermeable, making it an ideal tool for specifically labeling cell surface proteins.[1][3][5]

The "LC-LC" (Long Chain) designation refers to the extended spacer arm between the biotin (B1667282) molecule and the NHS ester. This spacer arm, with a length of 30.5 Å, helps to minimize steric hindrance, allowing for more efficient binding of the biotinylated protein to avidin (B1170675) or streptavidin.[6][7]

Signaling Pathway Diagram

Caption: Reaction mechanism of this compound with a primary amine.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and provide general guidelines for its use in labeling reactions.

| Property | Value | Reference |

| Molecular Weight | 669.75 g/mol | [6] |

| Molecular Formula | C₂₆H₄₀N₅O₁₀S₂Na | [6][8] |

| Spacer Arm Length | 30.5 Å | [6] |

| CAS Number | 194041-66-2 | [8] |

| Solubility | Soluble in water | [1][3][9] |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | [6] |

| Target Moiety | Primary amines (-NH₂) | [1][2][3] |

| Optimal Reaction pH | 7.0 - 9.0 | [1][3][6][9] |

| Parameter | Recommendation | Reference |

| Molar Excess (Protein in Solution) | 20-fold for 1-10 mg Ab (0.5-2 mL) results in 4-6 biotins/Ab | [3][10] |

| 50-fold for 50-200 µg Ab (200-700 µL) results in 1-3 biotins/Ab | [3][10][11] | |

| Reaction Time (Protein in Solution) | 30 minutes at room temperature or 2 hours on ice | [3][10] |

| Reaction Time (Cell Surface) | 30 minutes at room temperature or on ice | [1] |

| Final Reagent Concentration (Cell Surface) | 2-5 mM | [3][12] |

| Storage | Store desiccated at -20°C | [1] |

Experimental Protocols

Below are detailed methodologies for common biotinylation experiments using this compound.

Biotinylation of Proteins in Solution

This protocol is suitable for labeling antibodies or other purified proteins.

Materials:

-

This compound

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 8.0

-

Quenching Buffer: 1M Tris-HCl, pH 7.5

-

Desalting column or dialysis cassette

-

Ultrapure water

Procedure:

-

Equilibrate Reagents: Remove the vial of this compound from the -20°C freezer and allow it to equilibrate to room temperature before opening to prevent moisture condensation.[3][10]

-

Prepare Protein Sample: Ensure the protein is in an amine-free buffer (e.g., PBS). If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into a suitable buffer like PBS.[3][10][11]

-

Calculate Reagent Amount: Determine the volume of this compound solution needed based on the desired molar excess. For a 20-fold molar excess for 1 mg of a 150 kDa protein (IgG) in 1 mL:

-

Moles of Protein = (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol

-

Moles of Biotin = 20 * 6.67 x 10⁻⁹ mol = 1.33 x 10⁻⁷ mol

-

-

Prepare Biotin Reagent Stock Solution: Immediately before use, prepare a 10 mM solution of this compound. For example, add a calculated volume of ultrapure water to a pre-weighed amount of the reagent. Do not store the reconstituted reagent as the NHS ester readily hydrolyzes.[3][10][11]

-

Reaction: Add the calculated volume of the 10 mM this compound solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[3][10]

-

Quenching (Optional but Recommended): Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound. Incubate for 15 minutes.

-

Purification: Remove excess, non-reacted biotin reagent and the N-hydroxysulfosuccinimide by-product using a desalting column or dialysis against PBS.[11]

Biotinylation of Cell Surface Proteins

This protocol is designed for labeling proteins on the surface of living cells.

Materials:

-

This compound

-

Cells in suspension or adherent cells

-

Ice-cold PBS, pH 8.0

-

Quenching Buffer: PBS containing 100 mM glycine (B1666218) or 1M Tris-HCl, pH 7.5

Procedure:

-

Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to completely remove any amine-containing culture media.[1][3][12]

-

Resuspend Cells: Resuspend the cells at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).[1][3][12]

-

Prepare Biotin Reagent: Immediately before use, dissolve this compound in PBS (pH 8.0) to a final concentration of 2-5 mM. For example, adding 1.0 mg of the reagent per mL of cell suspension results in approximately a 2 mM solution.[1][3][12]

-

Reaction: Add the freshly prepared this compound solution to the cell suspension.

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature. To minimize internalization of the labeled proteins, the incubation can be performed at 4°C.[1]

-

Quenching: Pellet the cells by centrifugation and wash them twice with Quenching Buffer to stop the reaction and remove any excess biotin reagent.[5]

-

Final Washes: Wash the cells two more times with ice-cold PBS. The biotinylated cells are now ready for subsequent applications such as cell lysis and affinity purification.

Experimental Workflow and Logical Relationships

Experimental Workflow Diagram

Caption: A generalized workflow for a biotinylation experiment.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. store.sangon.com [store.sangon.com]

- 4. Sulfo-NHS-LC-Biotin | CAS:127062-22-0 | Amine-reactive biotinylation agent | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. apexbt.com [apexbt.com]

- 6. cephamls.com [cephamls.com]

- 7. This compound I CAS#: 194041-66-2 I biotin reagent I InvivoChem [invivochem.com]

- 8. This compound | C26H41N5NaO10S2 | CID 131850569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sulfo-NHS-LC-Biotin | General Laboratory Research Reagent: R&D Systems [rndsystems.com]

- 10. apexbt.com [apexbt.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

Sulfo-NHS-LC-LC-Biotin: A Comprehensive Technical Guide for Labeling Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the application of Sulfo-NHS-LC-LC-Biotin for the efficient and specific labeling of primary amines on proteins and other macromolecules. We will delve into the core principles of this biotinylation reagent, provide detailed experimental protocols, and present key quantitative data in a clear, comparative format.

Introduction to this compound

This compound (Sulfosuccinimidyl-6-(biotinamido)-6-hexanamidohexanoate) is a water-soluble, amine-reactive biotinylation reagent widely used in life sciences research.[1][2][3] Its unique properties make it an invaluable tool for labeling antibodies, cell surface proteins, and other molecules containing primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of polypeptides.[1][3][4]

The key features of this compound include:

-

Amine Reactivity: The N-hydroxysulfosuccinimide (Sulfo-NHS) ester moiety reacts efficiently with primary amines in a pH range of 7-9 to form stable, covalent amide bonds.[1][3][5]

-

Water Solubility: The negatively charged sulfonate group on the NHS ring renders the molecule water-soluble, allowing for biotinylation reactions in aqueous buffers without the need for organic solvents like DMSO or DMF.[1][3][6]

-

Membrane Impermeability: Due to its charge, this compound does not permeate cell membranes, making it the reagent of choice for specifically labeling cell surface proteins on intact cells.[1][2][3]

-

Long Spacer Arm: The "LC-LC" (Long Chain) designation refers to its extended spacer arm (22.4 angstroms), which helps to minimize steric hindrance between the biotin (B1667282) molecule and the labeled protein. This ensures greater accessibility of the biotin for binding to avidin (B1170675) or streptavidin.[2][6]

Reaction Mechanism

The labeling reaction involves the nucleophilic attack of a primary amine on the Sulfo-NHS ester of the biotin reagent. This results in the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide as a byproduct.[7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for successful biotinylation using this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 556.58 g/mol | |

| Spacer Arm Length | 22.4 Å | [2] |

| Solubility | 10 mg/mL in water | [8] |

| CAS Number | 191671-46-2 |

Table 2: Recommended Reaction Conditions

| Parameter | Recommended Range | Notes | Reference |

| pH | 7.0 - 9.0 | Optimal for efficient reaction with primary amines. | [1][3] |

| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 30-60 minutes; 4°C for 2 hours to overnight. | [9] |

| Buffer Composition | Amine-free buffers (e.g., PBS) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for labeling and should be avoided. | [1][10] |

Table 3: Molar Excess Recommendations for Protein Labeling

| Protein Concentration | Recommended Molar Excess of Biotin Reagent | Reference |

| 2-10 mg/mL | ≥ 12-fold | [1] |

| ≤ 2 mg/mL | ≥ 20-fold | [1] |

| 50-200 µg in 200-700 µL | 50-fold | [11][12] |

Note: The extent of biotinylation depends on the protein's concentration and the number of available primary amines. It is often necessary to optimize the molar ratio to achieve the desired degree of labeling.[1][11]

Experimental Protocols

This section provides detailed methodologies for the biotinylation of proteins in solution and on the cell surface.

Protocol 1: Biotinylation of Proteins in Solution

This protocol is designed for labeling purified proteins, such as antibodies, in an aqueous solution.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

This compound

-

Ultrapure water

-

Desalting column or dialysis unit for removing excess biotin

Procedure:

-

Equilibrate Reagents: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[1][10]

-

Prepare Protein Sample: Ensure the protein is in an amine-free buffer at the desired concentration. If the buffer contains primary amines, exchange it with a suitable buffer like PBS.[1][11]

-

Prepare Biotin Reagent Solution: Immediately before use, dissolve the this compound in ultrapure water to a concentration of 10 mM (e.g., dissolve 2.0 mg in 300 µL of water).[1] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[1][10]

-

Calculate Reagent Volume: Determine the volume of the 10 mM biotin reagent solution needed to achieve the desired molar excess (refer to Table 3).

-

Reaction Incubation: Add the calculated volume of the biotin reagent solution to the protein solution. Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[1][11]

-

Removal of Excess Biotin: After incubation, remove non-reacted and hydrolyzed biotin reagent using a desalting column or dialysis.[1][9]

Protocol 2: Biotinylation of Cell Surface Proteins

This protocol is for labeling proteins on the surface of intact, live cells in suspension or adherent cultures.

Materials:

-

Cells in suspension or adherent in culture plates

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

This compound

-

Quenching buffer (e.g., 50 mM glycine (B1666218) or Tris in PBS)

Procedure:

-

Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media and proteins.[1][13]

-

Cell Suspension (for suspension cells): Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[1]

-

Prepare Biotin Reagent: Immediately before use, prepare a solution of this compound in ice-cold PBS. A final concentration of 2-5 mM is generally effective.[1][3] For example, add 1.0 mg of the reagent per mL of cell suspension to achieve approximately 2 mM.[1][5]

-

Labeling Reaction: Add the biotin reagent solution to the cells. Incubate for 30 minutes at room temperature. For temperature-sensitive experiments or to reduce potential internalization of the labeled proteins, the incubation can be performed at 4°C.[1][5][13] A rocking platform is recommended for even labeling.[13]

-

Quench Reaction: After incubation, quench the reaction and remove excess biotin by washing the cells with a quenching buffer (e.g., 50 mM glycine in ice-cold PBS) for about 10 minutes at 4°C.[13]

-

Final Washes: Wash the cells three more times with ice-cold PBS to remove any residual quenching buffer and non-reacted biotin.[13] The cells are now ready for downstream applications.

Important Considerations

-

Moisture Sensitivity: this compound is moisture-sensitive. Store the reagent at -20°C with a desiccant and always allow it to equilibrate to room temperature before opening.[1][10]

-

Hydrolysis: The Sulfo-NHS ester is susceptible to hydrolysis in aqueous solutions. Therefore, always prepare the biotin reagent solution immediately before use and discard any unused portion.[1][10]

-

Buffer Choice: The presence of primary amines in the reaction buffer will significantly reduce labeling efficiency. Always use amine-free buffers like PBS for the biotinylation reaction.[1][10]

Applications in Research and Drug Development

The ability to specifically label proteins with biotin opens up a vast array of downstream applications, including:

-

Protein Purification: Biotinylated proteins can be easily purified from complex mixtures using streptavidin or avidin-coated affinity resins.[1]

-

Immunoassays: In techniques like ELISA and Western blotting, biotinylated antibodies allow for highly sensitive detection using enzyme-conjugated streptavidin.[14]

-

Cell Surface Protein Studies: The specific labeling of cell surface proteins is crucial for studying receptor expression and trafficking, as well as the distribution of membrane proteins.[1][3]

-

Drug Delivery: Biotinylation can be used to target drugs to specific cells or tissues through the high-affinity biotin-avidin interaction.[15]

By understanding the principles and following the detailed protocols outlined in this guide, researchers can effectively utilize this compound for their specific labeling needs, paving the way for new discoveries in their respective fields.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Sulfo-NHS-LC-Biotin Kit (8 rxn kit) | BroadPharm [broadpharm.com]

- 3. store.sangon.com [store.sangon.com]

- 4. EZ-Link™ Sulfo-NHS-LC-Biotinylation Kit - FAQs [thermofisher.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. EZ-Link Sulfo-NHS-LC-Biotin | LabX.com [labx.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. Sulfo-NHS-LC-Biotin | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]

- 9. proteochem.com [proteochem.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. apexbt.com [apexbt.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Surface protein biotinylation [protocols.io]

- 14. nbinno.com [nbinno.com]

- 15. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]

An In-depth Technical Guide to the Membrane Impermeability of Sulfo-NHS-LC-LC-Biotin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the membrane impermeability of Sulfo-NHS-LC-LC-biotin, a critical feature for the specific labeling of cell surface proteins. We will delve into the chemical basis of its impermeability, present available quantitative data, provide detailed experimental protocols for its use, and illustrate key concepts with diagrams.

Core Principle: Why this compound Stays Outside the Cell

The defining characteristic of this compound that prevents it from crossing the cell membrane is the presence of a sulfonate group (-SO3-) on its N-hydroxysuccinimide (NHS) ring.[1][2][3] This chemical modification imparts a negative charge and significantly increases the water solubility of the molecule.[1][2][3] The highly polar nature of the sulfonate group makes it energetically unfavorable for the molecule to partition into the hydrophobic lipid bilayer of the cell membrane.[1][2] As a result, when used on intact cells, this compound selectively reacts with primary amines (such as the N-terminus of proteins and the epsilon-amino group of lysine (B10760008) residues) that are exposed on the extracellular surface.[3][4]

This property is in stark contrast to its non-sulfonated counterpart, NHS-LC-LC-biotin, which lacks the charged sulfonate group and is therefore membrane-permeable, allowing it to label both intracellular and extracellular proteins.[5] The specific labeling of cell surface proteins is a crucial technique in various research areas, including the study of receptor trafficking, the identification of cell surface markers, and the characterization of the surface proteome.[6][7][8][9][10][11][12][13][14][15]

Quantitative Data on Membrane Impermeability

| Biotinylation Reagent | Half-life of Biotin (B1667282) on Cell Surface | Membrane Permeability |

| Sulfo-NHS-LC-biotin | 10.8 hours[16] | Impermeable [16] |

| NHS-LC-biotin | 38.0 hours[16] | Permeable [16] |

Table 1: Comparison of the half-life of biotin on the cell surface of bovine aortic endothelial cells after labeling with membrane-impermeable Sulfo-NHS-LC-biotin and membrane-permeable NHS-LC-biotin.[16]

Furthermore, a study on a novel, triply charged biotinylation reagent described it as having "reduced membrane permeability" compared to sulfo-NHS-LC-biotin, implying that the latter is a benchmark for low permeability.[17]

Experimental Protocols

Here are detailed methodologies for key experiments utilizing the membrane impermeability of this compound.

Protocol 1: Cell Surface Protein Biotinylation for Western Blot Analysis

This protocol describes the general procedure for labeling cell surface proteins on adherent or suspension cells, followed by lysis and analysis by Western blotting.

Materials:

-

Cells of interest (adherent or in suspension)

-

Phosphate-Buffered Saline (PBS), ice-cold, pH 8.0

-

This compound

-

Quenching buffer (e.g., 100 mM glycine (B1666218) in PBS or Tris-buffered saline)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Cell scraper (for adherent cells)

-

Microcentrifuge tubes

-

Streptavidin-agarose beads

-

SDS-PAGE gels and Western blotting apparatus

-

Primary and secondary antibodies

Procedure:

-

Cell Preparation:

-

For adherent cells, wash the cell monolayer three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.[3][4][18]

-

For suspension cells, pellet the cells by centrifugation and wash three times with ice-cold PBS (pH 8.0). Resuspend the cells at a concentration of approximately 1-25 x 10^7 cells/mL in ice-cold PBS (pH 8.0).[3]

-

-

Biotinylation Reaction:

-

Immediately before use, prepare a 10 mM stock solution of this compound in water or PBS.[4]

-

Add the this compound solution to the cells to a final concentration of 0.5-1.0 mg/ml.[4]

-

Incubate the reaction for 30 minutes at 4°C with gentle agitation.[4][18] Performing the incubation at a low temperature is crucial to minimize endocytosis of the labeled proteins.[4]

-

-

Quenching:

-

To stop the reaction, wash the cells three times with ice-cold quenching buffer.[3] Incubate the cells with the quenching buffer for 5-15 minutes during the final wash.

-

-

Cell Lysis:

-

Lyse the cells by adding ice-cold lysis buffer.

-

For adherent cells, use a cell scraper to collect the lysate.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

-

Isolation of Biotinylated Proteins:

-

Transfer the supernatant to a new tube and incubate with streptavidin-agarose beads for 2-4 hours or overnight at 4°C with gentle rotation.

-

Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific to the protein of interest.

-

Protocol 2: Control Experiment to Verify Membrane Impermeability

To experimentally validate the membrane impermeability of this compound, a control experiment can be performed by comparing the biotinylation of an exclusively intracellular protein with that of a known cell surface protein.

Procedure:

-

Follow the "Cell Surface Protein Biotinylation for Western Blot Analysis" protocol as described above.

-

In the final Western blot analysis step, probe the membrane with two different primary antibodies:

-

An antibody against a known cell surface protein (e.g., EGFR, Transferrin Receptor). A strong band should be detected in the streptavidin pulldown fraction.

-

An antibody against a known, abundant intracellular protein (e.g., GAPDH, Tubulin). No or a very faint band should be detected in the streptavidin pulldown fraction, indicating that the biotinylation reagent did not access the intracellular compartment.

-

-

Load a sample of the total cell lysate (before streptavidin pulldown) as a positive control for the expression of both the cell surface and intracellular proteins.

Visualizations

Chemical Basis of Membrane Impermeability

Caption: The negatively charged sulfonate group (SO3-) on this compound prevents its passage through the hydrophobic cell membrane.

Experimental Workflow for Cell Surface Proteomics

Caption: A typical workflow for the selective isolation and analysis of cell surface proteins using this compound.

Signaling Pathway Investigation: Receptor Endocytosis

References

- 1. store.sangon.com [store.sangon.com]

- 2. apexbt.com [apexbt.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Studying the Localization, Surface Stability and Endocytosis of Neurotransmitter Receptors by Antibody Labeling and Biotinylation Approaches - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cell surface biotinylation of receptor tyrosine kinases to investigate intracellular trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comprehensive Discovery of the Accessible Primary Amino Group-Containing Segments from Cell Surface Proteins by Fine-Tuning a High-Throughput Biotinylation Method [mdpi.com]

- 10. Cell Surface Biotinylation of Receptor Tyrosine Kinases to Investigate Intracellular Trafficking | Springer Nature Experiments [experiments.springernature.com]

- 11. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]

- 12. Cell Surface Protein Biotinylation and Analysis [en.bio-protocol.org]

- 13. Detection of biotinylated cell surface receptors and MHC molecules in a capture ELISA: a rapid assay to measure endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative comparison of a human cancer cell surface proteome between interphase and mitosis | The EMBO Journal [link.springer.com]

- 15. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]

- 17. A novel reactive ester derivative of biotin with reduced membrane permeability for in vivo biotinylation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

Sulfo-NHS-LC-LC-biotin molecular weight and formula

Technical Guide: Sulfo-NHS-LC-LC-Biotin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of this compound, a critical reagent for the biotinylation of proteins and other primary amine-containing molecules. This document outlines its chemical properties, detailed experimental protocols, and a visual representation of a typical workflow.

Core Properties of this compound

This compound (Sulfosuccinimidyl-6-(biotinamido)-6-hexanamido hexanoate) is a long-chain, amine-reactive biotinylation reagent. Its key features include a hydrophilic sulfonyl group, which imparts water solubility, and a long spacer arm, which minimizes steric hindrance during binding of the biotin (B1667282) moiety to avidin (B1170675) or streptavidin. The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines (-NH2) at a pH range of 7-9 to form stable amide bonds. Due to its negative charge, this compound is membrane-impermeable, making it an ideal choice for labeling cell surface proteins.

| Property | Value | Reference |

| Molecular Weight | 669.74 g/mol | [1] |

| Chemical Formula | C₂₆H₄₀N₅NaO₁₀S₂ | [2] |

| Spacer Arm Length | 30.5 Å | [3][4] |

| Reactivity | Primary amines (-NH₂) | [5] |

| Solubility | Water soluble | [3] |

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Biotinylation of Proteins in Solution

This protocol describes the general procedure for labeling proteins, such as antibodies, with this compound.

Materials:

-

Protein sample in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 7.2-8.0.

-

This compound.

-

Reaction buffer (e.g., PBS, pH 8.0).

-

Quenching buffer (e.g., 1M Tris-HCl, pH 7.5).

-

Desalting columns or dialysis equipment for removal of excess biotin.

Procedure:

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound in water or reaction buffer. For example, dissolve 1 mg of the reagent in the appropriate volume of water to achieve a 1 mg/mL concentration.[2]

-

Reaction Setup: Add the this compound solution to the protein sample. The molar ratio of biotin to protein will determine the degree of labeling and should be optimized for the specific application. A common starting point is a 20-fold molar excess of the biotin reagent.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

-

Quenching: To stop the reaction, add quenching buffer to the mixture. The final concentration of the quenching agent (e.g., Tris) should be sufficient to consume any unreacted this compound.

-

Purification: Remove excess, non-reacted biotin using a desalting column or through dialysis against an appropriate buffer.

Biotinylation of Cell Surface Proteins

This protocol outlines the steps for labeling proteins on the surface of intact cells.

Materials:

-

Cells in suspension or adherent culture.

-

Ice-cold, amine-free buffer (e.g., PBS, pH 8.0).

-

This compound.

-

Quenching solution (e.g., PBS containing 100 mM glycine).

Procedure:

-

Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media. Resuspend the cells in ice-cold PBS at a concentration of approximately 25 x 10⁶ cells/mL.[6]

-

Biotinylation Reaction: Add this compound to the cell suspension. A final concentration of 10 mM is often used for labeling exosomes.[7]

-

Incubation: Incubate the cells with the biotin reagent for 30 minutes at room temperature. To minimize internalization of the labeled proteins, this step can be performed at 4°C.[6]

-

Quenching and Washing: To quench the reaction and remove excess biotin, wash the cells twice with a quenching solution (e.g., PBS with 100 mM glycine), followed by two washes with PBS alone.

Workflow and Pathway Visualizations

The following diagrams illustrate key processes involving this compound.

Caption: Workflow for the biotinylation of proteins using this compound.

Caption: Experimental workflow for labeling cell surface proteins.

References

- 1. apexbt.com [apexbt.com]

- 2. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 3. EZ-Link™ this compound - FAQs [thermofisher.com]

- 4. cephamls.com [cephamls.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. This compound I CAS#: 194041-66-2 I biotin reagent I InvivoChem [invivochem.com]

The Cornerstone of Proteomic Exploration: A Technical Guide to Biotinylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of proteomics, the ability to selectively label, isolate, and identify proteins is paramount. Biotinylation, the process of covalently attaching biotin (B1667282) to a protein or other molecule, has emerged as a cornerstone technique, enabling researchers to unravel complex protein-protein interactions, map subcellular proteomes, and identify novel drug targets. This in-depth technical guide explores the core principles, diverse applications, and detailed methodologies of biotinylation in proteomics, providing a comprehensive resource for scientists at the forefront of biological research and drug discovery.

The remarkable utility of biotinylation stems from the extraordinarily strong and specific non-covalent interaction between biotin (vitamin B7) and the proteins avidin (B1170675) and streptavidin.[1][2][3] This high-affinity bond (dissociation constant, Kd ≈ 10⁻¹⁴ M) allows for the efficient capture and purification of biotinylated molecules even under harsh conditions, a critical advantage in complex biological samples.[4] This guide will delve into the various chemical and enzymatic biotinylation strategies, with a particular focus on their applications in modern proteomics workflows.

Core Biotinylation Strategies

The choice of biotinylation strategy is dictated by the specific research question, the nature of the target protein, and the desired level of specificity. Two primary approaches are employed: chemical biotinylation and enzymatic biotinylation.

Chemical Biotinylation

Chemical biotinylation utilizes reactive biotin derivatives that target specific functional groups on proteins.[1][5] The most common targets are primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues), sulfhydryls (cysteine residues), and carboxyl groups (aspartic and glutamic acid residues).[2][5]

-

Amine-reactive Biotinylation: N-hydroxysuccinimide (NHS) esters of biotin are widely used to label primary amines.[6][7] These reagents are versatile due to the abundance of lysine residues on the surface of most proteins.

-

Sulfhydryl-reactive Biotinylation: Maleimide-activated biotin derivatives specifically target the thiol groups of cysteine residues, offering a more targeted labeling approach.

-

Carboxyl-reactive Biotinylation: Carbodiimide chemistry can be used to label carboxyl groups, though it is less common than amine or sulfhydryl targeting.

-

Glycoprotein Biotinylation: The carbohydrate moieties of glycoproteins can be oxidized to create aldehydes, which are then targeted by hydrazide- or aminooxy-containing biotin reagents.

Enzymatic Biotinylation

Enzymatic biotinylation offers site-specific labeling, providing a high degree of control and minimizing potential disruption of protein function.[1][5][7] This method relies on biotin ligases, such as the E. coli biotin holoenzyme synthetase (BirA), which recognize and attach biotin to a specific 15-amino acid peptide sequence known as the AviTag.[7] By genetically fusing the AviTag to a protein of interest, precise biotinylation can be achieved.

Applications of Biotinylation in Proteomics

Biotinylation has a broad spectrum of applications in proteomics, each leveraging the high-affinity biotin-streptavidin interaction for the selective enrichment and analysis of target proteins.

Cell Surface Proteomics

The plasma membrane is a critical interface for cell signaling and a major source of drug targets.[8] Biotinylation provides a powerful tool for selectively labeling and identifying cell surface proteins.[9][10][11] By using membrane-impermeable biotinylation reagents, only proteins exposed on the cell surface are labeled.[12] Subsequent cell lysis, streptavidin-affinity purification, and mass spectrometry analysis allow for the comprehensive profiling of the cell surface proteome.[9][10] This approach is invaluable for discovering biomarkers and understanding changes in the surface proteome in response to stimuli or disease.[8][10]

Proximity-Dependent Biotinylation for Interactome Mapping

Understanding protein-protein interactions is fundamental to deciphering cellular function.[13] Proximity-dependent biotinylation (PDB) techniques, such as BioID and APEX, have revolutionized the study of protein interactomes by enabling the labeling of proteins in the immediate vicinity of a protein of interest (the "bait") within living cells.[4][14][15][16][17][18]

-

BioID (Biotin Identification): This method utilizes a promiscuous biotin ligase (BirA) fused to a bait protein.[15][19][20][21] When supplied with excess biotin, BirA releases reactive biotinoyl-5'-AMP, which covalently labels proximal proteins on accessible lysine residues.[19]

-

APEX (Ascorbate Peroxidase): APEX is an engineered peroxidase that, in the presence of hydrogen peroxide, catalyzes the formation of short-lived, highly reactive biotin-phenoxyl radicals.[14][17][19] These radicals can label nearby proteins, primarily on tyrosine residues.[19]

These PDB methods allow for the capture of both stable and transient protein interactions within their native cellular context.[4][15] The biotinylated proteins are then purified and identified by mass spectrometry.[15]

Organelle and Subcellular Proteome Profiling

By targeting the PDB enzymes to specific subcellular locations (e.g., mitochondria, endoplasmic reticulum, or lipid droplets), researchers can map the proteomic composition of these compartments with high spatial resolution.[4][16][18][22] This approach overcomes the limitations of traditional biochemical fractionation methods, which can be prone to contamination and disruption of organellar integrity.

Drug Target Identification and Validation

Biotinylation plays a crucial role in drug discovery and development.[1][23][] For instance, a small molecule drug can be derivatized with biotin to create a "bait" for affinity purification experiments. By incubating this biotinylated drug with a cell lysate, researchers can identify the proteins that bind to it, thus revealing potential drug targets. Furthermore, biotinylation is employed in various assay formats, such as enzyme-linked immunosorbent assays (ELISAs) and surface plasmon resonance (SPR), to study drug-target interactions and screen for inhibitors.[3][23] Biotin-based drug delivery systems are also being explored for targeted cancer therapies.[][25][26]

Quantitative Data Presentation

The following tables summarize key quantitative parameters and comparisons of different biotinylation-based proteomics techniques.

| Parameter | BioID (BirA*) | TurboID/miniTurbo | APEX2 |

| Enzyme | Mutant E. coli biotin ligase | Engineered biotin ligase | Engineered ascorbate (B8700270) peroxidase |

| Substrate | Biotin | Biotin | Biotin-phenol, H₂O₂ |

| Labeling Time | 18-24 hours | 10 minutes | 1 minute |

| Labeled Residues | Lysine | Lysine | Tyrosine and other electron-rich residues |

| Labeling Radius | ~10 nm | ~10 nm | ~20 nm |

| Cellular Environment | Active in various compartments | Active in various compartments | Active in various compartments, including reducing environments |

| Toxicity | Generally low | Generally low | H₂O₂ can be toxic |

Table 1: Comparison of Proximity-Dependent Biotinylation Enzymes. This table highlights the key characteristics of the most commonly used enzymes in proximity labeling experiments.

| Cell Line | Number of Starting Cells | Number of Identified Cell Surface Proteins | Reference |

| HeLa | ~3 x 10⁶ | ~600 | [9] |

| BT474 and MCF7 | Not specified | Differentially expressed surface proteins identified | [10] |

| Various | Not specified | Over 90% of purified proteins associated with the plasma membrane | [8] |

Table 2: Representative Data from Cell Surface Proteomics Studies. This table provides examples of the number of cell surface proteins identified in different studies using biotinylation-based methods.

Key Experimental Protocols

Detailed and reproducible protocols are essential for successful biotinylation experiments. The following sections provide methodologies for key applications.

Protocol 1: General Workflow for Cell Surface Protein Biotinylation

This protocol outlines the key steps for labeling and enriching cell surface proteins.

-

Cell Culture: Grow cells to a confluent monolayer in appropriate culture dishes.

-

Washing: Gently wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any contaminating proteins from the culture medium.

-

Biotinylation: Incubate the cells with a solution of a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS for 30 minutes at 4°C with gentle agitation.[27] The use of a cleavable biotin reagent (containing a disulfide bond) facilitates the later elution of the purified proteins.

-

Quenching: Stop the biotinylation reaction by washing the cells with a quenching buffer (e.g., PBS containing 100 mM glycine) to react with any excess biotinylation reagent.[27]

-

Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Affinity Purification: Incubate the cell lysate with streptavidin-conjugated beads (e.g., NeutrAvidin agarose) for 1-3 hours at 4°C to capture the biotinylated proteins.[9]

-

Washing: Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads. If a cleavable biotin reagent was used, elution can be achieved by incubation with a reducing agent (e.g., dithiothreitol). Alternatively, proteins can be eluted under denaturing conditions.

-

Sample Preparation for Mass Spectrometry: The eluted proteins are then processed for mass spectrometry analysis, which typically involves reduction, alkylation, and tryptic digestion.

Protocol 2: Proximity-Dependent Biotinylation using BioID

This protocol describes the general steps for performing a BioID experiment to identify protein-protein interactions.

-

Construct Generation: Generate a fusion construct of the bait protein with the promiscuous biotin ligase (e.g., BirA* or TurboID).

-

Cell Line Generation: Establish a stable cell line expressing the fusion protein. It is crucial to have a control cell line expressing the biotin ligase alone.

-

Biotin Treatment: Supplement the cell culture medium with a high concentration of biotin (e.g., 50 µM) and incubate for the appropriate labeling time (e.g., 18-24 hours for BirA*, 10 minutes for TurboID).

-

Cell Lysis and Protein Extraction: Lyse the cells under denaturing conditions (e.g., using RIPA buffer) to disrupt protein complexes and solubilize proteins.

-

Streptavidin Affinity Purification: Incubate the cell lysate with streptavidin beads to enrich for biotinylated proteins.

-

Washing: Perform stringent washes to remove non-specifically bound proteins.

-

On-Bead Digestion: The captured proteins are typically digested into peptides directly on the streptavidin beads using trypsin. This helps to reduce contamination from the highly abundant streptavidin protein in the final mass spectrometry analysis.[28]

-

Peptide Elution and Mass Spectrometry: The resulting peptides are eluted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in biotinylation-based proteomics.

Caption: General workflow for a biotinylation experiment in proteomics.

Caption: Workflow for proximity-dependent biotinylation.

Caption: Mass spectrometry analysis of biotinylated proteins.

Conclusion

Biotinylation has proven to be an indispensable tool in the proteomics toolbox, offering a versatile and robust method for the selective labeling, enrichment, and identification of proteins. From defining the composition of the cell surface to mapping intricate protein interaction networks, the applications of biotinylation continue to expand. As technologies for mass spectrometry and protein engineering advance, we can anticipate even more innovative applications of biotinylation that will further our understanding of complex biological systems and accelerate the development of new therapeutics. This guide provides a solid foundation for researchers to effectively design, execute, and interpret biotinylation-based proteomics experiments, empowering them to make significant contributions to their respective fields.

References

- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 2. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. shop.carnabio.com [shop.carnabio.com]

- 4. Frontiers | Proximity-Dependent Biotinylation Approaches to Explore the Dynamic Compartmentalized Proteome [frontiersin.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. labinsights.nl [labinsights.nl]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]

- 10. Sensitive profiling of cell surface proteome by using an optimized biotinylation method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Surface Protein Biotinylation and Analysis [en.bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. Off the shelf proximity biotinylation - For interaction proteomics - Radboudumc [radboudumc.nl]

- 14. Proximity Dependent Biotinylation: Key Enzymes and Adaptation to Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. nrel.primo.exlibrisgroup.com [nrel.primo.exlibrisgroup.com]

- 18. Biotinylation-based proximity labelling proteomics: basics, applications and technical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Protein–Protein Interaction Analysis Using Proximity Biotinylation Enzymes [jstage.jst.go.jp]

- 22. escholarship.org [escholarship.org]

- 23. Biotinylation: Definition, Applications, Industry Uses [excedr.com]

- 25. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 26. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]

- 28. academic.oup.com [academic.oup.com]

A Guide to Cell-Surface Protein Labeling: An In-depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to selectively label proteins on the surface of living cells is a cornerstone of modern biological research and drug development. It allows for the visualization, tracking, and quantification of cell-surface receptors, channels, and other proteins in their native environment. This guide provides a comprehensive overview of the core techniques used for cell-surface protein labeling, offering detailed methodologies and a comparative analysis to aid researchers in selecting the most appropriate method for their experimental needs.

Core Labeling Strategies: A Comparative Look

Cell-surface protein labeling techniques can be broadly categorized into covalent and non-covalent methods, each with distinct advantages and limitations. Covalent labeling forms a stable, irreversible bond with the target protein, while non-covalent labeling relies on reversible interactions. The choice between these approaches depends on the specific application, such as whether a permanent tag is required for long-term tracking or a transient interaction is being studied.

Quantitative Comparison of Key Labeling Techniques

| Technique | Principle | Labeling Type | Specificity | Key Advantages | Key Limitations | Typical Applications |

| Biotinylation | Chemical reaction with primary amines (e.g., lysine) using NHS-ester activated biotin (B1667282).[1][2] | Covalent | Low (targets all accessible primary amines) | Simple, robust, strong biotin-streptavidin interaction for purification.[2] | Labels multiple proteins, potential to disrupt protein function. | Proteomic analysis of the cell surface, protein purification.[2][3] |

| Antibody-Based Labeling | High-affinity binding of a labeled antibody to a specific epitope on the target protein. | Non-covalent (primary Ab) / Covalent (label on Ab) | High | Excellent specificity, wide availability of antibodies. | Large size of antibody can cause steric hindrance, potential for cross-reactivity. | Flow cytometry, immunofluorescence microscopy, cell sorting.[4][5] |

| SNAP/CLIP-Tag | Self-labeling protein tags that covalently react with specific substrates (O6-benzylguanine for SNAP, O2-benzylcytosine for CLIP).[6][7] | Covalent | High (tag-specific) | Orthogonal labeling of two different proteins possible, wide range of fluorescent and other labels available.[6] | Requires genetic fusion of the tag to the protein of interest. | Live-cell imaging, pulse-chase experiments, dual-color labeling.[8] |

| Sortase-Mediated Ligation | Enzymatic reaction where Sortase A recognizes a specific peptide motif (LPXTG) and ligates it to a glycine-containing probe.[9][10] | Covalent | High (sequence-specific) | Site-specific labeling at N- or C-terminus, can be used on living cells.[9] | Requires genetic engineering to introduce the recognition motif and glycine (B1666218) tag. | Site-specific protein modification, protein circularization.[10][11] |

| Proximity Labeling (e.g., BioID, APEX) | An enzyme fused to a protein of interest generates reactive biotin species that label nearby proteins.[12][13][14] | Covalent | Proximity-dependent | Identifies protein-protein interactions in the native cellular context, captures transient interactions.[12][15] | Can label non-interacting bystanders, potential for cellular toxicity with some methods (e.g., APEX).[12][16] | Mapping protein interaction networks, identifying components of subcellular structures.[15][17] |

Key Experimental Protocols

Cell-Surface Biotinylation for Proteomic Analysis

This protocol describes the labeling of cell-surface proteins with a membrane-impermeable biotinylation reagent, Sulfo-NHS-LC-Biotin, for subsequent enrichment and analysis.[1][18]

Materials:

-

Cells grown in culture

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

Sulfo-NHS-LC-Biotin reagent

-

Quenching solution: PBS with 100 mM glycine

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads

-

Cell scraper

Procedure:

-

Wash cells twice with ice-cold PBS (pH 8.0) to remove any primary amines from the culture medium.[18]

-

Resuspend the cells at a concentration of approximately 2.5 x 10^7 cells/mL in ice-cold PBS (pH 8.0).[18]

-

Add Sulfo-NHS-LC-Biotin to a final concentration of 0.25 mg/mL and incubate at 4°C for 30 minutes with gentle rocking.[1][18]

-

Quench the reaction by washing the cells twice with ice-cold PBS containing 100 mM glycine.[18]

-

Lyse the cells in an appropriate lysis buffer.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Incubate the cleared lysate with streptavidin-agarose beads to capture biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the biotinylated proteins for downstream analysis (e.g., Western blotting or mass spectrometry).

Antibody-Based Labeling for Flow Cytometry

This protocol outlines the direct labeling of a cell-surface antigen using a fluorophore-conjugated primary antibody.

Materials:

-

Cell suspension

-

Fluorophore-conjugated primary antibody specific to the cell-surface protein of interest

-

Staining buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Harvest and wash the cells, then resuspend them in cold staining buffer.

-

Add the fluorophore-conjugated primary antibody at the manufacturer's recommended concentration.

-

Incubate the cells with the antibody for 30 minutes at 4°C in the dark.

-

Wash the cells twice with staining buffer to remove unbound antibody.

-

Resuspend the cells in an appropriate buffer for flow cytometry analysis.

-

Analyze the labeled cells on a flow cytometer.

SNAP-Tag Labeling for Live-Cell Imaging

This protocol describes the labeling of a SNAP-tag fusion protein on the surface of living cells with a fluorescent substrate.[19]

Materials:

-

Cells expressing the SNAP-tag fusion protein of interest

-

SNAP-tag fluorescent substrate (cell-impermeable for surface labeling)

-

Cell culture medium

-

PBS or other balanced salt solution

Procedure:

-

Grow the cells expressing the SNAP-tag fusion protein on a suitable imaging dish or slide.

-

Prepare the labeling solution by diluting the SNAP-tag fluorescent substrate in cell culture medium to the desired concentration.

-

Remove the existing culture medium from the cells and replace it with the labeling solution.

-

Incubate the cells at 37°C for the recommended time (typically 15-30 minutes).

-

Wash the cells three times with pre-warmed culture medium or PBS to remove the excess substrate.

-

The cells are now ready for live-cell imaging.

Sortase-Mediated Labeling on Living Cells

This protocol details the labeling of a cell-surface protein containing a C-terminal LPXTG motif with a triglycine-tagged probe using Sortase A.[9][20]

Materials:

-

Cells expressing the target protein with a C-terminal LPXTG motif

-

Purified Sortase A enzyme

-

Triglycine-containing probe (e.g., (GGG)n-fluorophore)

-

Reaction buffer (e.g., Tris buffer with CaCl2)

Procedure:

-

Wash the cells expressing the LPXTG-tagged protein.

-

Prepare the labeling reaction mixture containing the cells, Sortase A, and the triglycine (B1329560) probe in the reaction buffer.

-

Incubate the reaction at the optimal temperature for Sortase A activity (e.g., 37°C) for a defined period (e.g., 1-2 hours).

-

Wash the cells to remove the enzyme and excess probe.

-

The cells are now labeled and can be analyzed by microscopy or flow cytometry.

Visualizing the Workflows and Pathways

To better understand the principles behind these techniques, the following diagrams illustrate their core workflows and the signaling pathways they can be used to investigate.

Biotinylation Workflow for Cell-Surface Proteomics

Caption: Workflow for labeling and enriching cell-surface proteins using biotinylation.

Antibody-Based Labeling Workflow

Caption: Direct and indirect antibody-based labeling workflows for cell-surface proteins.

SNAP/CLIP-Tag Labeling Principle

Caption: The principle of orthogonal labeling using SNAP-tag and CLIP-tag technologies.

Sortase-Mediated Ligation on the Cell Surface

Caption: Schematic of sortase-mediated ligation for site-specific protein labeling.

Proximity Labeling for Interactome Mapping

Caption: Principle of proximity labeling to identify interacting and nearby proteins.

Conclusion

The selection of a cell-surface protein labeling technique is a critical decision that influences the outcome and interpretation of an experiment. This guide has provided an overview of the most common methods, from the broad-spectrum approach of biotinylation to the highly specific enzymatic and tag-based systems. By understanding the principles, advantages, and limitations of each technique, and by following detailed protocols, researchers can effectively label and study cell-surface proteins to unravel their complex roles in cellular function and disease. The continued development of novel labeling chemistries and enzymatic systems promises to further expand the toolkit available to scientists, enabling ever more precise and sophisticated investigations of the cell surface.

References

- 1. Surface protein biotinylation [protocols.io]

- 2. Detection of Cell Surface Proteins via Biotin Affinity Purification | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Proteomic evaluation of cancer cells: identification of cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mybiosource.com [mybiosource.com]

- 5. blog.addgene.org [blog.addgene.org]

- 6. SNAP-tag and CLIP-tag overview | Proteintech Group [ptglab.com]

- 7. How do SNAP-tag and CLIP-tag work? | AAT Bioquest [aatbio.com]

- 8. neb.com [neb.com]

- 9. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sortase-mediated protein ligation: an emerging biotechnology tool for protein modification and immobilisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. blog.addgene.org [blog.addgene.org]

- 13. Proximity labeling - Wikipedia [en.wikipedia.org]

- 14. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Proximity Labeling: Precise Proteomics Technology for Mapping Receptor Protein Neighborhoods at the Cancer Cell Surface [mdpi.com]

- 16. Proximity Labeling for Weak Protein Interactions Study - Creative Proteomics [creative-proteomics.com]

- 17. researchgate.net [researchgate.net]

- 18. Alternative Biotinylation Protocol for the Phospho-Immunoreceptor Array: R&D Systems [rndsystems.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Sulfo-NHS-LC-LC-Biotin Cell Surface Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-NHS-LC-LC-Biotin for the specific and efficient labeling of cell surface proteins. This technique is invaluable for studying protein trafficking, receptor internalization, and identifying cell surface markers, which are critical aspects of cellular signaling and drug development.

Introduction